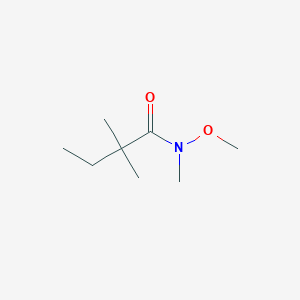
3-Isopropyl-4-methoxybenzenesulfonyl chloride
Übersicht
Beschreibung
3-Isopropyl-4-methoxybenzenesulfonyl chloride, also known as IMSCl, is a chemical compound with a molecular formula of C10H13ClO3S. It has a molecular weight of 248.73 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Isopropyl-4-methoxybenzenesulfonyl chloride are not detailed in the available resources, similar compounds like 3-Methoxybenzenesulfonyl chloride may be used to synthesize 3-(4-phenylpiperazin-1yl) sulfonyls and N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Physical And Chemical Properties Analysis
The density of 3-Isopropyl-4-methoxybenzenesulfonyl chloride is predicted to be 1.242±0.06 g/cm3 . Its boiling point is predicted to be 350.5±35.0°C .Wissenschaftliche Forschungsanwendungen
Sulfonating Agent and N-Protecting Group
- Application : 3-Isopropyl-4-methoxybenzenesulfonyl chloride is recognized as a versatile sulfonating agent. It is particularly useful for preparing sulfonamides and serves as an N-protecting group in various chemical syntheses (Raheja & Johnson, 2001).
Synthesis of Secondary Amines
- Application : This compound plays a role in the synthesis of secondary amines from primary amines. The process involves using 2-Nitrobenzenesulfonyl chloride, indicating the compound’s utility in complex organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).
Study in Cyclodextrin-Surfactant Mixed Systems
- Application : The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) have been studied in mixed systems with surfactants and cyclodextrin. This research provides insights into the behavior of such compounds in mixed chemical environments (García‐Río, Méndez, Paleo, & Sardina, 2007).
Spectroscopic Studies
- Application : Vibrational spectroscopic studies of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride provide understanding about their chemical and spectroscopic properties. This includes studies on molecular geometry, energy interactions, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).
Enzyme Inhibitory Activities
- Application : Synthesized compounds derived from 4-methoxybenzenesulfonyl chloride have been evaluated for their inhibitory potential against various enzymes, contributing to the field of biochemical research (Virk et al., 2018).
Crystal Structure Analysis
- Application : The compound has been used to synthesize other chemicals whose crystal structures have been analyzed, enhancing understanding of molecular conformation and interactions (Kobkeatthawin et al., 2013).
Reaction Kinetics
- Application : Studies on the solvolysis of benzenesulfonyl chlorides, including derivatives like 4-methoxybenzenesulfonyl chloride, provide insights into reaction kinetics and product selectivities in various solvent systems (Bentley, Jones, Kang, & Koo, 2009).
Synthetic Dye Intermediates
- Application : It is used in the synthesis of dye intermediates, highlighting its role in the development of new dyes and pigments for industrial applications (Bo, 2007).
Eigenschaften
IUPAC Name |
4-methoxy-3-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOMAPGWMCUJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4-methoxybenzenesulfonyl chloride | |
CAS RN |
627082-12-6 | |
| Record name | 4-methoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)







